N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Spectroscopic and Quantum Mechanical Studies
Spectroscopic techniques, combined with quantum mechanical studies, have been used to analyze the vibrational spectra, electronic properties, and ligand-protein interactions of similar compounds. These studies are essential for understanding the molecular structure and potential applications in areas like dye-sensitized solar cells and as photosensitizers (Y. Mary et al., 2020).
Antimicrobial Activity
Several derivatives, such as pyrimidinones and oxazinones, have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of structurally similar compounds in contributing to the development of new antimicrobial agents (A. Hossan et al., 2012).
Antitumor Activity
The synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for potential antitumor applications highlights the importance of structural analogs in cancer research (R. A. Farr et al., 1989).
Novel Synthetic Routes
Research on the synthesis of new heterocyclic compounds provides insights into novel synthetic routes and their potential applications in various fields, including medicinal chemistry and materials science (S. J. Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-14-6-4-7-15(12-14)23-19(26)13-24-18-11-5-10-17(18)20(27)25(21(24)28)16-8-2-1-3-9-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBIPGLQUOBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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